molecular formula C11H9N3O2 B13153385 2-Nitro-4-(pyridin-2-yl)aniline

2-Nitro-4-(pyridin-2-yl)aniline

Cat. No.: B13153385
M. Wt: 215.21 g/mol
InChI Key: HOJFKKNJSYXXTA-UHFFFAOYSA-N
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Description

2-Nitro-4-(pyridin-2-yl)aniline is an organic compound that belongs to the class of nitroanilines It features a nitro group (-NO2) and a pyridinyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(pyridin-2-yl)aniline typically involves the nitration of 4-(pyridin-2-yl)aniline. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient and safe production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(pyridin-2-yl)aniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The aniline moiety can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-4-(pyridin-2-yl)aniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Quinone derivatives.

Scientific Research Applications

2-Nitro-4-(pyridin-2-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Nitro-4-(pyridin-2-yl)aniline and its derivatives involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Nitroaniline: Lacks the pyridinyl group, making it less versatile in terms of chemical reactivity and applications.

    4-(Pyridin-2-yl)aniline: Lacks the nitro group, which affects its biological activity and chemical properties.

    2-Amino-4-(pyridin-2-yl)aniline: A reduced form of 2-Nitro-4-(pyridin-2-yl)aniline with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in medicinal chemistry, materials science, and biological research.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-nitro-4-pyridin-2-ylaniline

InChI

InChI=1S/C11H9N3O2/c12-9-5-4-8(7-11(9)14(15)16)10-3-1-2-6-13-10/h1-7H,12H2

InChI Key

HOJFKKNJSYXXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=C(C=C2)N)[N+](=O)[O-]

Origin of Product

United States

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